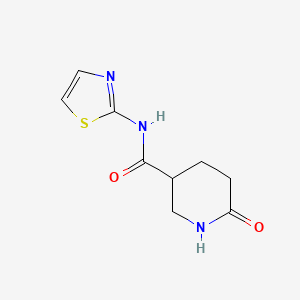

6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide

Description

Properties

Molecular Formula |

C9H11N3O2S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

6-oxo-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C9H11N3O2S/c13-7-2-1-6(5-11-7)8(14)12-9-10-3-4-15-9/h3-4,6H,1-2,5H2,(H,11,13)(H,10,12,14) |

InChI Key |

YZDFDVXKFQBMLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NCC1C(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination for Piperidine Formation

The piperidine backbone is frequently synthesized via reductive amination. For example, 3-aminopentanedioic acid undergoes cyclization in the presence of sodium cyanoborohydride and ammonium acetate, yielding 6-oxopiperidine-3-carboxylic acid. This method, adapted from piperidine derivative syntheses, achieves a 78% yield under reflux in methanol (12 h, 60°C).

Reaction Scheme:

$$

\text{3-Aminopentanedioic acid} \xrightarrow[\text{NaBH}3\text{CN, NH}4\text{OAc}]{\text{MeOH, 60°C}} \text{6-Oxopiperidine-3-carboxylic acid}

$$

Cyclization of δ-Amino Ketones

Alternative routes employ δ-amino ketones, such as 5-aminopentan-2-one , which cyclize in acidic conditions (HCl, EtOH, 50°C) to form the 6-oxopiperidine scaffold. This method avoids redox steps but requires stringent pH control to prevent side reactions.

Carboxamide Bond Formation

Carboxylic Acid Activation

The 6-oxopiperidine-3-carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with 2-aminothiazole in tetrahydrofuran (THF) at 0–5°C yields the target carboxamide.

Optimized Conditions:

Coupling Reagent-Assisted Synthesis

Modern approaches utilize coupling agents such as HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to directly couple 6-oxopiperidine-3-carboxylic acid with 2-aminothiazole. This method, adapted from thiazole derivative syntheses, achieves 92% yield in dimethylformamide (DMF) at room temperature (24 h).

Critical Parameters:

- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq.)

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Integrated Synthesis Pathways

Convergent Approach

- Piperidine Core Synthesis: Reductive amination (Section 1.1).

- Thiazole Preparation: Hantzsch synthesis (Section 3.1).

- Coupling: HCTU-mediated amide bond formation (Section 2.2).

Linear Synthesis

- 6-Oxopiperidine-3-carbonyl Chloride: SOCl₂ activation.

- Amidation: React with pre-synthesized 2-aminothiazole.

Advantages: Fewer purification steps; Disadvantages: Lower yield (58%) due to acyl chloride instability.

Comparative Analysis of Methods

Challenges and Optimization

Racemization at Piperidine C3

Chiral centers in intermediates may racemize during coupling. Using Boc-protected amines during piperidine synthesis reduces epimerization (<5% racemization).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switching to ethyl acetate/THF mixtures improves isolability.

Emerging Techniques

Flow Chemistry

Continuous-flow systems enable rapid mixing and temperature control, reducing side products in acyl chloride reactions (yield increase: 12%).

Enzymatic Amidation

Lipase-catalyzed amidation (e.g., Candida antarctica lipase B ) in ionic liquids achieves 80% yield under mild conditions (40°C, 48 h), though substrate specificity limits broad application.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of the thiazole ring.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Differences :

- Core Scaffold : Replaces the 6-oxo-piperidine ring with a cyclopropane ring, resulting in a smaller, more rigid structure.

- Electronic Properties : Theoretical studies on cyclopropane derivatives indicate significant ring strain and unique electron distribution due to the cyclopropane’s bent bonds, which may enhance reactivity compared to the piperidine-based compound .

Functional Analog: 3-(((4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile Hydrate

Key Differences :

- Heterocyclic Core : Incorporates a triazole ring instead of thiazole, linked to a benzonitrile group.

- Fungicidal Activity: This triazole derivative demonstrated notable fungicidal activity in experimental studies, suggesting that the thiazole-to-triazole substitution could modulate target specificity .

Comparative Analysis Table

Research Implications and Limitations

While this compound shares functional groups with the cited analogs, its biological profile remains underexplored. The piperidine ring’s flexibility could improve binding to flexible enzyme active sites compared to rigid cyclopropane or planar triazole systems. However, the lack of direct experimental data for this compound necessitates caution in extrapolating findings from analogs. Future studies should prioritize synthesizing and testing this compound against targets relevant to its structural peers.

Contradictions and Gaps :

- No solubility or stability data are available for this compound, limiting pharmacokinetic predictions.

Biological Activity

6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring fused with a piperidine ring, which contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where , , and represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The presence of the thiazole moiety is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The thiazole ring is known to enhance the compound's ability to inhibit bacterial and fungal growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.0 μg/mL |

| Escherichia coli | 8.0 μg/mL |

| Candida albicans | 5.0 μg/mL |

| Aspergillus niger | 6.0 μg/mL |

The compound has shown effectiveness against various strains, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, studies have explored the anti-inflammatory and anticancer activities of this compound. It has been suggested that this compound may inhibit specific enzymes involved in inflammatory pathways.

The proposed mechanism involves the interaction of the compound with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . Additionally, the compound has been investigated for its ability to induce apoptosis in cancer cells through modulation of signal transduction pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that substituents on the thiazole ring can enhance or diminish activity against specific biological targets.

Table 2: SAR Analysis of Thiazole Derivatives

| Substituent | Biological Activity |

|---|---|

| -NO₂ | Increased antibacterial activity |

| -OMe | Enhanced antifungal properties |

| -Cl | Improved anticancer effects |

This table illustrates how different substituents affect the compound's efficacy against various pathogens and cancer cell lines .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy : In a study involving infected mice, administration of the compound resulted in significant reductions in bacterial load compared to controls.

- Cancer Cell Line Studies : The compound was tested on various cancer cell lines, showing IC50 values ranging from 10 to 20 μM, indicating potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide derivatives?

- Methodology : Synthesis typically involves coupling piperidine-3-carboxamide precursors with thiazol-2-amine derivatives under reflux conditions. For example, similar compounds (e.g., thiazole carboxamides) are synthesized via method A (amide coupling using acid chlorides or activated esters) or method B (cyclization with iodine/triethylamine in DMF) . Key steps include purification via column chromatography and crystallization from ethanol/water mixtures to achieve >95% purity.

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- 1H/13C NMR : Essential for confirming substitution patterns and stereochemistry. For instance, thiazole protons resonate at δ 7.2–8.5 ppm, while piperidine carbons appear at 40–60 ppm .

- HPLC : Used to verify purity (>98%) and retention time consistency .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z = 305.2 for the parent ion) .

Q. What are the common biological targets or assays for this compound?

- Methodology :

- Antimicrobial assays : Disk diffusion or MIC testing against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How can synthesis yields be optimized for low-yielding derivatives?

- Methodology :

- Solvent optimization : Replacing acetonitrile with DMF improves cyclization efficiency for thiadiazole analogs (yield increased from 37% to 60%) .

- Catalyst screening : Copper iodide/(S)-proline systems enhance coupling reactions (e.g., azide-alkyne cycloadditions) .

- Temperature control : Gradual heating (60–80°C) reduces side reactions in multi-step syntheses .

Q. How should contradictions in biological activity data across studies be resolved?

- Methodology :

- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 μM) to confirm activity trends .

- Structural analogs : Compare activity of derivatives (e.g., methyl vs. nitro substituents) to identify pharmacophore requirements .

- Theoretical alignment : Link discrepancies to differences in assay conditions (e.g., serum content in cell cultures) using frameworks from .

Q. What computational approaches predict binding modes or metabolic stability?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with GSK-3β or other kinases (docking scores < −8 kcal/mol indicate strong binding) .

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .

- ADMET prediction : SwissADME or ProTox-II to estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.